Diethyl 2-formylsuccinate: A Technical Guide for Researchers and Drug Development Professionals
Diethyl 2-formylsuccinate: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Structure, Properties, Synthesis, and Potential Applications of Diethyl 2-formylsuccinate.
Introduction
Diethyl 2-formylsuccinate, a versatile organic compound, holds significant potential in various scientific domains, particularly in synthetic chemistry and as a scaffold for drug discovery. Its unique chemical structure, featuring both an aldehyde and two ester functionalities, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of Diethyl 2-formylsuccinate, detailed experimental protocols for its synthesis and potential reactions, and an exploration of its prospective applications in research and drug development, with a focus on its potential anti-inflammatory properties.
Chemical Structure and Properties
Diethyl 2-formylsuccinate, with the IUPAC name diethyl 2-formylbutanedioate, is a derivative of succinic acid.[1] The presence of the formyl group alpha to one of the ester carbonyls makes it a β-keto ester analogue, which is crucial for its reactivity.
Caption: Chemical Structure of Diethyl 2-formylsuccinate.
Physicochemical and Computed Properties
The key physicochemical and computed properties of Diethyl 2-formylsuccinate are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Identifiers | ||
| IUPAC Name | diethyl 2-formylbutanedioate | [1] |
| CAS Number | 5472-38-8 | [2][3] |
| Molecular Formula | C9H14O5 | [1][2] |
| Molecular Weight | 202.20 g/mol | [1][2] |
| Physical Properties | ||
| Appearance | Colorless liquid | [4] |
| Density | 1.112 g/cm³ | [2] |
| Boiling Point | 281.1 °C at 760 mmHg | [2] |
| Flash Point | 119.9 °C | [2] |
| Refractive Index | 1.435 | [2] |
| Computed Properties | ||
| XLogP3-AA | 0.3 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 8 | [1] |
| Exact Mass | 202.08412354 Da | [1] |
| Topological Polar Surface Area | 69.7 Ų | [1] |
Experimental Protocols
Synthesis of Diethyl (RS)-formylsuccinate
A common method for the synthesis of Diethyl (RS)-formylsuccinate involves the Claisen condensation of diethyl succinate and ethyl formate using a strong base like sodium ethoxide, which can be prepared in situ from sodium and ethanol.[5]
Caption: Synthesis Workflow for Diethyl 2-formylsuccinate.
Methodology:
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Preparation of Sodium Ethoxide: To a suspension of finely divided sodium (10.0 g) in dry toluene (100 cm³), ethanol (20 cm³) is added portionwise. The mixture is then heated at 80°C for 3.5 hours to ensure the complete formation of sodium ethoxide.[5]
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Condensation Reaction: The resulting yellow suspension of sodium ethoxide is cooled to 20°C. A mixture of diethyl succinate (70.0 g) and ethyl formate (35.0 g) is added dropwise over 1 hour, maintaining the temperature between 20°C and 30°C.[5]
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Reaction Completion and Workup: The reaction mixture is stirred at ambient temperature for 16 hours. Following this, water (100 cm³) is carefully added to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by distillation.[5]
Reactivity and Applications in Organic Synthesis
The presence of both an aldehyde and a β-dicarbonyl-like moiety makes Diethyl 2-formylsuccinate a versatile building block for the synthesis of various heterocyclic compounds.
Synthesis of Pyridazinone Derivatives
Pyridazinones are an important class of heterocyclic compounds with a wide range of pharmacological activities.[6] Diethyl 2-formylsuccinate can serve as a precursor for pyridazinone synthesis through condensation with hydrazine hydrate.
Illustrative Experimental Protocol (Adapted from analogous reactions):
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Diethyl 2-formylsuccinate (1 equivalent) in absolute ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1 equivalent) dropwise to the solution. A catalytic amount of glacial acetic acid may be added to facilitate the reaction.
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Reaction: The mixture is refluxed for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).
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Isolation and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is then recrystallized from a suitable solvent (e.g., ethanol) to yield the purified pyridazinone derivative.
Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis is a classic method for preparing substituted pyrroles.[1][2] It involves the reaction of an α-amino-ketone with a β-ketoester or a related compound. While Diethyl 2-formylsuccinate is not a direct substrate, its chemical nature allows for its potential use in variations of this synthesis.
General Principle of Knorr Pyrrole Synthesis:
The synthesis typically begins with the in situ formation of an α-amino-ketone from an oxime precursor. This is then reacted with a β-ketoester in the presence of a catalyst, such as zinc in acetic acid, at room temperature.[1] The reaction proceeds through the condensation of the amine and ketone to form an imine, followed by cyclization and dehydration to yield the pyrrole ring.[2]
Potential in Drug Discovery and Development
While specific biological data for Diethyl 2-formylsuccinate is limited in publicly available literature, the broader class of succinate derivatives has garnered significant attention for its role in cellular metabolism and signaling, particularly in the context of inflammation.
Role of Succinate in Inflammatory Signaling
Succinate has emerged as a critical signaling molecule in inflammation.[7] Its effects are context-dependent and can be both pro-inflammatory and anti-inflammatory.
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Pro-inflammatory Effects: Intracellular accumulation of succinate can stabilize Hypoxia-Inducible Factor-1α (HIF-1α) by inhibiting prolyl hydroxylases (PHDs). This leads to the production of pro-inflammatory cytokines like Interleukin-1β (IL-1β).[7]
-
Dual Role of SUCNR1: Extracellular succinate can act as a signaling molecule by binding to the G protein-coupled receptor SUCNR1 (also known as GPR91). Activation of SUCNR1 on immune cells can modulate their activity, leading to either pro- or anti-inflammatory responses depending on the cell type and microenvironment.[7] Recent studies suggest that activating SUCNR1 in certain macrophage populations can initiate an anti-inflammatory response.[7]
Caption: Simplified Succinate Signaling in Inflammation.
Given that Diethyl 2-formylsuccinate can be readily hydrolyzed in vivo to release succinate, it represents a potential pro-drug for modulating these inflammatory pathways. Its ester groups enhance cell permeability, allowing for the intracellular delivery of the active succinate moiety.
Illustrative Protocol for In Vitro Anti-inflammatory Assay
To evaluate the anti-inflammatory potential of Diethyl 2-formylsuccinate, a standard in vitro assay using lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line, can be employed.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in appropriate media and conditions (e.g., 37°C, 5% CO₂).[5]
-
Cell Viability Assay: First, determine the non-toxic concentration range of Diethyl 2-formylsuccinate using an MTT assay.[5]
-
Pre-treatment and Stimulation: Pre-treat the cells with various non-toxic concentrations of Diethyl 2-formylsuccinate for 1 hour. Subsequently, induce inflammation by stimulating the cells with LPS (e.g., 1 µg/mL) for 24 hours.[5]
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.[5]
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5]
-
-
Data Analysis: Compare the levels of NO and cytokines in the treated groups with the LPS-only control group to determine the inhibitory effect of Diethyl 2-formylsuccinate.
Conclusion
Diethyl 2-formylsuccinate is a valuable and versatile chemical entity with significant potential for applications in both organic synthesis and medicinal chemistry. Its rich functionality allows for the construction of complex molecular architectures, particularly heterocyclic systems of pharmaceutical interest. Furthermore, its relationship to succinate, a key metabolic and signaling molecule, positions it as a promising candidate for investigation in the context of inflammatory diseases. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to explore and unlock the full potential of Diethyl 2-formylsuccinate. Further studies are warranted to specifically elucidate its biological activities and to explore its derivatization for the development of novel therapeutic agents.
References
- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
